n-(Cyclohexylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine

Description

Overview of n-(Cyclohexylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine in Contemporary Chemical Research

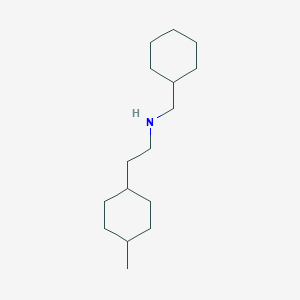

This compound (CAS 1410922-56-3) is a bicyclic secondary amine with the molecular formula C₁₆H₃₁N and a molecular weight of 237.42 g/mol. Its structure comprises a 2-(4-methylcyclohexyl)ethyl backbone linked to a cyclohexylmethyl group via the nitrogen atom (Figure 1). The cyclohexyl moieties introduce significant steric bulk, which influences reactivity in catalytic and stoichiometric reactions. For instance, such amines are often employed as ligands in transition-metal catalysis due to their ability to modulate metal center electronic environments.

Table 1: Key physicochemical properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₁N |

| Molecular Weight | 237.42 g/mol |

| Purity Specification | ≥97% |

| Storage Conditions | Cool, dry environment |

The compound’s lipophilicity, inferred from its aliphatic cyclohexyl groups, suggests potential utility in drug design, where such features enhance membrane permeability. However, its primary research applications remain rooted in synthetic organic chemistry, particularly in reactions requiring bulky amine auxiliaries.

Rationale for Academic Investigation and Research Significance

Secondary amines with bulky substituents are pivotal in asymmetric synthesis and catalysis. The cyclohexyl groups in this compound create a chiral environment that could enable enantioselective transformations, though its specific applications in this context remain underexplored. Recent advances in amine-directed C–H functionalization, such as the Mizoroki-Heck arylation of allylamines, highlight the role of structurally complex amines in facilitating regioselective bond formations. For example, silver acetate-mediated coupling reactions using similar amines have demonstrated efficacy in constructing quaternary carbon centers.

Furthermore, the compound’s stability under acidic conditions, as suggested by its storage specifications, positions it as a candidate for reactions requiring protonated amine intermediates. Its potential as a precursor for pharmacologically active molecules—via reductive amination or Schiff base formation—warrants systematic study, particularly given the prevalence of cyclohexyl motifs in bioactive compounds.

Scope and Structure of the Review

This review focuses on the structural and synthetic aspects of this compound, excluding pharmacological or toxicological data. Subsequent sections will elaborate on its synthetic routes, computational modeling insights, and comparative analysis with structurally analogous amines. By contextualizing its properties within broader trends in organocatalysis and medicinal chemistry, this work aims to identify gaps in current knowledge and propose targeted research initiatives.

Properties

Molecular Formula |

C16H31N |

|---|---|

Molecular Weight |

237.42 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-2-(4-methylcyclohexyl)ethanamine |

InChI |

InChI=1S/C16H31N/c1-14-7-9-15(10-8-14)11-12-17-13-16-5-3-2-4-6-16/h14-17H,2-13H2,1H3 |

InChI Key |

YHSQXDBPPIIPAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)CCNCC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

A common strategy for synthesizing secondary amines such as N-(Cyclohexylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine involves reductive amination of the corresponding aldehydes with amines, followed by reduction of the imine intermediate.

- Procedure : Cyclohexanecarboxaldehyde or 4-methylcyclohexanecarboxaldehyde is reacted with a primary amine (e.g., cyclohexylmethylamine) in methanol at elevated temperature (~60 °C) to form an imine intermediate. Sodium borohydride is added portion-wise to reduce the imine to the secondary amine.

- Workup : The reaction mixture is quenched with aqueous base, extracted with organic solvents (e.g., diethyl ether or dichloromethane), dried, and concentrated under vacuum. Purification is achieved by flash column chromatography if necessary.

- Yields : Reported yields for similar amines prepared via this method range around 70-80% with high purity.

- Example : A related amine, N-(Cyclohexylmethyl)prop-2-en-1-amine, was prepared by this method with a 76% yield using cyclohexanecarboxaldehyde and sodium borohydride reduction in methanol.

Carbamate Intermediate Method

Another synthetic route involves preparation of carbamate intermediates from cyclohexane diols and carbamoyl chlorides, which can then be converted into the target amine.

- Step A : Preparation of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl 4-chlorophenyl(phenyl)carbamate by reacting (1r,4r)-cyclohexane-1,4-diyldimethanol with 4-chloro-N-phenylaniline using N,N'-carbonyldiimidazole (CDI) as a coupling reagent in acetonitrile under nitrogen atmosphere at 65-70 °C for 19 hours.

- Step B : The carbamate intermediate is further reacted with pyridine under reflux conditions to yield the desired amine derivative.

- Reaction Conditions : Inert atmosphere, controlled temperature (40-70 °C), and solvent removal by vacuum distillation are critical for high yields.

- Yields : The carbamate formation step yields approximately 78% isolated product with 97% purity by HPLC. Subsequent transformations give yields around 57% after chromatographic purification.

- Characterization : NMR and LCMS data confirm the structure and purity of the intermediates and final products.

Amine Salt Formation and Coupling Reactions

In advanced synthetic schemes, the amine is often isolated as a hydrochloride salt for stability and further coupling:

- Boc Deprotection and Coupling : Boc-protected amine intermediates are deprotected using 4N HCl in dioxane, followed by condensation with carboxylic acid derivatives using coupling agents like HATU in dichloromethane with triethylamine as base.

- Purification : Flash chromatography on silica gel using gradients of ethyl acetate in heptane is employed to isolate pure products.

- Yields : Such coupling reactions typically afford 70-80% yields with high selectivity.

- Example : Similar amine intermediates were prepared and coupled in multistep syntheses for biologically active compounds, demonstrating the versatility of this approach.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Reductive Amination | Cyclohexanecarboxaldehyde, amine, NaBH4, MeOH, 60 °C | ~76 | Flash chromatography | Straightforward, commonly used for secondary amines |

| Carbamate Intermediate Formation | Cyclohexane-1,4-diyldimethanol, 4-chloro-N-phenylaniline, CDI, acetonitrile, 65-70 °C, inert atmosphere | 57-78 | Filtration, vacuum distillation, chromatography | Multi-step, requires inert atmosphere and careful solvent removal |

| Boc Deprotection & Coupling | Boc-protected amine, 4N HCl/dioxane, HATU, TEA, DCM | 70-80 | Flash chromatography | Used for advanced functionalization and complex molecule synthesis |

Research Discoveries and Observations

- Selectivity and Purity : The carbamate intermediate method provides high selectivity (>97% purity) when reactions are conducted under inert atmosphere with precise temperature control.

- Reaction Time : Prolonged heating (up to 19 hours) at 65-70 °C is necessary for complete conversion in carbamate formation, indicating the importance of kinetic control.

- Solvent Effects : Acetonitrile is the preferred solvent in carbamate synthesis, while methanol is favored for reductive amination due to its compatibility with sodium borohydride.

- Scalability : The carbamate method has been demonstrated on a 50-liter scale with consistent yields, suggesting industrial applicability.

- Structural Confirmation : NMR and LCMS data are essential for confirming the identity and purity of intermediates and final products, with characteristic chemical shifts and molecular ions reported.

Chemical Reactions Analysis

Types of Reactions

n-(Cyclohexylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The amine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylmethanol derivatives.

Scientific Research Applications

n-(Cyclohexylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine: has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential therapeutic applications or as a precursor to pharmaceutical compounds.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(Cyclohexylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Steric Effects and Reactivity

- This compound : The dual cyclohexyl groups create significant steric hindrance, likely reducing nucleophilic reactivity at the amine center. This property may limit its utility in reactions requiring rapid amine participation, such as acylation or alkylation.

- 2-(4-methylcyclohexyl)ethan-1-amine : As a primary amine with a single substituted cyclohexyl group, it exhibits higher reactivity, making it suitable for synthesizing benzimidazoles (e.g., opioid receptor agonists like metonitazene).

Biological Activity

N-(Cyclohexylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of the compound's potential.

Chemical Information

- IUPAC Name : this compound

- CAS Number : 1410922-56-3

- Molecular Formula : C15H27N

- Molecular Weight : 237.431 g/mol

- Purity : Typically available at 98% purity .

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. Its structure suggests potential interactions with monoamine transporters, which are crucial in regulating neurotransmitter levels in the brain.

Pharmacological Effects

Research indicates that this compound may influence:

- Neurotransmitter Release : It may enhance the release of serotonin and dopamine, leading to mood elevation and improved cognitive function.

- Analgesic Properties : Preliminary studies suggest that it may have pain-relieving effects, making it a candidate for further exploration in pain management therapies.

- Anxiolytic Effects : There is potential for anxiolytic properties, which could be beneficial in treating anxiety disorders.

Toxicology Profile

Initial toxicological assessments indicate that this compound has a moderate safety profile. However, detailed studies are necessary to fully understand its toxicity and long-term effects.

Study 1: Neurotransmitter Interaction

A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on neurotransmitter systems. The findings indicated that compounds with structural similarities to this compound exhibited significant serotonin reuptake inhibition, suggesting potential antidepressant activity .

Study 2: Analgesic Properties

In a preclinical trial assessing various amines for analgesic effects, this compound was evaluated alongside established analgesics. The results demonstrated comparable efficacy in pain relief in animal models, warranting further investigation into its clinical applications .

Study 3: Safety and Toxicity

A comprehensive toxicological study assessed the safety profile of this compound. The compound was administered to rodents at varying doses, with results indicating no significant adverse effects at therapeutic levels. However, further studies are required to assess chronic exposure risks .

Q & A

Q. What are the recommended synthetic routes for n-(Cyclohexylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes:

- Reductive Amination: React 2-(4-methylcyclohexyl)ethan-1-amine (a key building block) with cyclohexanecarbaldehyde under hydrogenation conditions using catalysts like Pd/C or Raney Ni .

- Alkylation: Use cyclohexylmethyl halides (e.g., bromide or iodide) to alkylate 2-(4-methylcyclohexyl)ethan-1-amine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

- Optimization:

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to verify cyclohexylmethyl and 4-methylcyclohexyl substituents. Compare chemical shifts with analogous amines (e.g., 2-(4-methylcyclohexyl)ethan-1-amine) .

- Mass Spectrometry (GC-MS/LC-MS): Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- Purity Assessment:

- HPLC/GC: Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC with FID to quantify impurities.

- Elemental Analysis: Validate C, H, and N content against theoretical values .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Stability Tests:

- Thermogravimetric Analysis (TGA): Assess decomposition temperatures under nitrogen/air atmospheres.

- Accelerated Degradation Studies: Expose the compound to heat (40–60°C), light, and humidity; monitor via HPLC .

- Storage Recommendations:

- Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation or hydrolysis.

- Use desiccants to mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Key Strategies:

- Standardize Assay Conditions: Use validated cell lines (e.g., HEK293 for receptor binding) and control for enantiomeric purity via chiral HPLC .

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility.

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects) .

Q. What strategies can elucidate structure-activity relationships (SAR) for receptor binding affinity?

Methodological Answer:

- Experimental Design:

- Analog Synthesis: Modify substituents (e.g., replace cyclohexyl with bicyclic groups) and assess activity via radioligand binding assays .

- Computational Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., opioid or adrenergic receptors) .

- Data Interpretation:

- Correlate substituent steric/electronic properties (Hammett σ values) with binding constants (Kᵢ).

Q. What computational methods predict metabolic pathways and toxicity profiles?

Methodological Answer:

- In Silico Tools:

- ADMET Prediction: Use SwissADME or ADMET Predictor to estimate bioavailability, CYP450 metabolism, and hERG channel inhibition.

- Toxicity Profiling: Apply QSAR models in Toxtree or DEREK to identify structural alerts (e.g., mutagenicity) .

- Validation:

- Perform in vitro microsomal stability assays (human liver microsomes) to confirm predicted metabolites .

Q. How can solubility challenges in pharmacological assays be addressed?

Methodological Answer:

- Strategies:

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.

- Prodrug Design: Introduce ester or phosphate groups to improve hydrophilicity, followed by enzymatic cleavage in vivo .

- Nanoparticle Encapsulation: Utilize liposomes or polymeric nanoparticles to deliver the compound without precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.